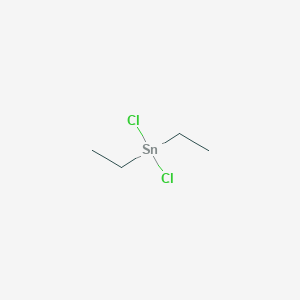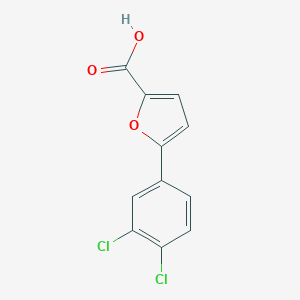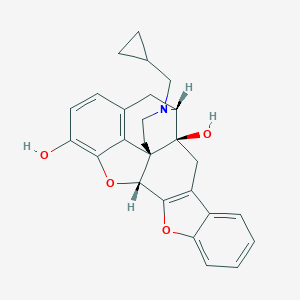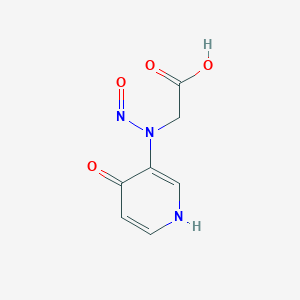
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene
Vue d'ensemble
Description
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is a chemical compound that has gained significant attention in scientific research. It is a derivative of 2,5-dimethoxybenzene, which is a widely studied compound due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, the compound has been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-4-iodo-2,5-dimethoxybenzene is not fully understood. However, studies have shown that the compound acts on the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins and other inflammatory mediators. The compound inhibits the activity of COX enzymes, leading to a reduction in the production of inflammatory mediators and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-tert-butyl-4-iodo-2,5-dimethoxybenzene has several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, the compound has been shown to inhibit the expression of COX-2, an enzyme that is upregulated in response to inflammation. The compound also has analgesic properties, reducing pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-tert-butyl-4-iodo-2,5-dimethoxybenzene in lab experiments is its high yield and purity. The compound can be synthesized using standard techniques, and the yield is usually high. Additionally, the compound has been shown to have potent anti-inflammatory and analgesic properties, making it a useful tool for studying the COX pathway.
One limitation of using 1-tert-butyl-4-iodo-2,5-dimethoxybenzene in lab experiments is its limited solubility in aqueous solutions. The compound is highly soluble in organic solvents such as DMSO and DMF, but its solubility in water is limited. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well established.
Orientations Futures
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has several potential future directions. One direction is to further investigate its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Additionally, the compound could be studied for its potential use as an antitumor agent, and its mechanism of action could be further elucidated. Future studies could also focus on improving the compound's solubility in aqueous solutions and establishing its safety profile in humans.
Conclusion
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is a promising compound with potential therapeutic applications. Its synthesis method is well established, and it has been shown to have potent anti-inflammatory and analgesic properties. The compound's mechanism of action is not fully understood, but it is known to act on the COX pathway. Future studies could focus on further investigating its therapeutic applications, improving its solubility, and establishing its safety profile in humans.
Propriétés
Numéro CAS |
91562-20-8 |
|---|---|
Nom du produit |
1-Tert-butyl-4-iodo-2,5-dimethoxybenzene |
Formule moléculaire |
C12H17IO2 |
Poids moléculaire |
320.17 g/mol |
Nom IUPAC |
1-tert-butyl-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-12(2,3)8-6-11(15-5)9(13)7-10(8)14-4/h6-7H,1-5H3 |
Clé InChI |
NEHMRXFLXJZUNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1OC)I)OC |
Synonymes |
1-tert-Butyl-4-iodo-2,5-dimethoxy-benzene; 2,5-Dimethoxy-4-tert-butylphenyl Iodide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)


![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)






